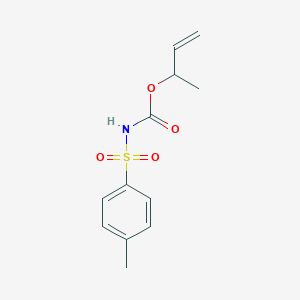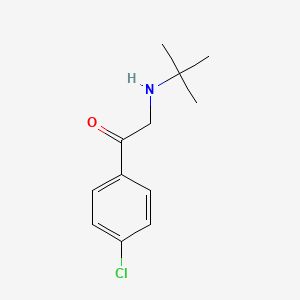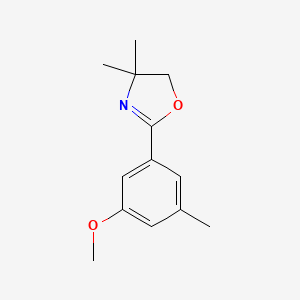
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is an organic compound with the molecular formula C10H17I. It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom and another hydrogen atom is replaced by a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- typically involves the iodination of 4-(1,1-dimethylethyl)cyclohexene. One common method is the reaction of 4-(1,1-dimethylethyl)cyclohexene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 4-(1,1-dimethylethyl)cyclohexene and iodine into the reactor, where they react in the presence of a catalyst. The product is then purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-(1,1-dimethylethyl)cyclohexene derivatives with different functional groups.
Oxidation Reactions: Products include 4-(1,1-dimethylethyl)cyclohexanol and 4-(1,1-dimethylethyl)cyclohexanone.
Reduction Reactions: The major product is 4-(1,1-dimethylethyl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 4-(1,1-dimethylethyl)-: This compound lacks the iodine atom and has different reactivity and applications.
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound has a hydroxyl group instead of an iodine atom, leading to different chemical properties and uses.
Cyclohexanone, 4-(1,1-dimethylethyl)-: This compound has a carbonyl group, which significantly alters its reactivity compared to the iodo derivative.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is unique due to the presence of both the iodine atom and the tert-butyl group. The iodine atom provides unique reactivity, while the tert-butyl group offers steric hindrance, making this compound valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
96133-27-6 |
|---|---|
Molekularformel |
C10H17I |
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
4-tert-butyl-1-iodocyclohexene |
InChI |
InChI=1S/C10H17I/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
PUZGGTWKBHVCRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)



![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)


